Stereochemistry-Driven PNP Inhibitor Binding Affinity: A 5- to 600-Fold Difference
The biological activity of PNP inhibitors derived from this compound is highly dependent on the stereochemistry of the 4-(hydroxymethyl)pyrrolidin-3-ol core. In a direct comparative study, the L-enantiomer of a key inhibitor, DADMe-ImmH, derived from (3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol, bound to the target PNP enzyme with an affinity that was 5 to 600 times weaker than its D-enantiomer counterpart [1]. This demonstrates that procurement of the correct cis-enantiomer is critical for achieving target potency.
| Evidence Dimension | PNP Enzyme Binding Affinity |
|---|---|
| Target Compound Data | L-enantiomer of DADMe-ImmH (derived from (3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol) |
| Comparator Or Baseline | D-enantiomer of DADMe-ImmH (derived from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol) |
| Quantified Difference | 5- to 600-fold weaker binding for L-enantiomer compared to D-enantiomer |
| Conditions | In vitro PNPase enzyme binding assay [1] |
Why This Matters
This 5- to 600-fold difference in binding affinity directly correlates to the stereochemical identity of the starting building block, making procurement of the correct enantiomer non-negotiable for drug discovery programs targeting PNP.
- [1] Clinch, K.; Evans, G. B.; Fleet, G. W. J.; Furneaux, R. H.; Johnson, S. W.; Lenz, D. H.; Mee, S. P. H.; Rands, P. R.; Schramm, V. L.; Ringia, E. A. T.; Tyler, P. C. Syntheses and bio-activities of the L-enantiomers of two potent transition state analogue inhibitors of purine nucleoside phosphorylases. Org. Biomol. Chem. 2006, 4, 1131-1139. View Source
